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Compound of Interest

Compound Name: 2-Ethyl-4-iodoaniline

Cat. No.: B1349147

This technical guide provides a summary of available and predicted spectroscopic data for the
compound 2-Ethyl-4-iodoaniline. The information is intended for researchers, scientists, and
professionals in the field of drug development and chemical synthesis. This document outlines
the mass spectrometry data and provides an educated estimation of Nuclear Magnetic
Resonance (NMR) and Infrared (IR) spectroscopic data based on the analysis of analogous
compounds.

Chemical Structure and Properties

o |[UPAC Name: 2-Ethyl-4-iodoaniline
e Molecular Formula: CsH1olN

e Molecular Weight: 247.08 g/mol [1]

« CAS Number: 99471-67-7[1]

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for 2-Ethyl-4-
iodoaniline.

Experimental NMR data for 2-Ethyl-4-iodoaniline is not readily available in public spectral
databases. However, the expected chemical shifts for both *H and 13C NMR can be predicted
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based on the analysis of similar structures, such as 2-ethylaniline, 2-iodoaniline, and 4-

iodoaniline. The predicted values are summarized in the tables below.

Table 1: Predicted *H NMR Spectroscopic Data for 2-Ethyl-4-iodoaniline

Chemical Shift ()

Multiplicity Integration Assignment

pPpm

~1.2 Triplet 3H -CH2CHs

~25 Quartet 2H -CH2CHs

~3.8 Broad Singlet 2H -NH:z

~6.5 Doublet 1H Ar-H (ortho to -NHz2)
Ar-H (meta to -NHz,

~7.3 Doublet of Doublets 1H
ortho to -1)

~75 Doublet 1H Ar-H (ortho to -1)

Solvent: CDCIs. These are estimated values and may vary in an actual spectrum.

Table 2: Predicted 13C NMR Spectroscopic Data for 2-Ethyl-4-iodoaniline

Chemical Shift (8) ppm

Assighment

~14 -CH2CHs

~24 -CH2CHs

~ 85 C-l

~117 Ar-CH

~ 128 Ar-CH

~ 138 Ar-CH

~ 145 Ar-C-NH:z

~130 Ar-C-CH2CHs
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Solvent: CDCIs. These are estimated values and may vary in an actual spectrum.

Specific experimental IR data for 2-Ethyl-4-iodoaniline is not available. The table below lists
the expected characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for 2-Ethyl-4-iodoaniline

Wavenumber

Intensity Functional Group Vibration Mode
(cm™)
_ Asymmetric &
3450 - 3350 Medium N-H _
Symmetric Stretch
3050 - 3000 Medium C-H (Aromatic) Stretch
2970 - 2850 Medium-Strong C-H (Aliphatic) Stretch
1620 - 1580 Strong N-H Scissoring
1600 - 1450 Medium-Strong C=C (Aromatic) Stretch
] Out-of-plane Bend
850 - 800 Strong C-H (Aromatic)
(para-subst.)
~ 500 Medium C-l Stretch

While the full experimental mass spectrum for 2-Ethyl-4-iodoaniline is not directly provided, its
availability through GC-MS analysis has been noted.[1] Predicted mass-to-charge ratios (m/z)
for various adducts have been calculated and are presented below.

Table 4: Predicted Mass Spectrometry Data for 2-Ethyl-4-iodoaniline
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Adduct Predicted m/z
[M]* 246.98525
[M+H]* 247.99308
[M+Na]* 269.97502
[M+K]* 285.94896
[M+NHa]* 265.01962

Source: Predicted data from PubChemlLite.

The fragmentation pattern in an Electron lonization (El) mass spectrum would be expected to
show a prominent molecular ion peak at m/z 247. Key fragmentation would likely involve the
loss of the ethyl group (M-29) and potentially the iodine atom.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for a solid organic
compound like 2-Ethyl-4-iodoaniline.

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Ethyl-4-iodoaniline in about 0.7
mL of a deuterated solvent (e.g., CDCI3). Add a small amount of an internal standard (e.qg.,
tetramethylsilane, TMS).

e Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 or 500 MHz). Lock the
spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve
homogeneity.

» 'H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient
number of scans should be averaged to obtain a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A
larger number of scans and a longer relaxation delay may be necessary compared to *H
NMR.
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o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the signals in the *H NMR spectrum and reference the
chemical shifts to the internal standard.

o Sample Preparation (KBr Pellet Method): Grind a small amount of the sample with dry
potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic

press.
e Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Record a background spectrum of the empty sample compartment. Place
the KBr pellet in the sample holder and record the sample spectrum, typically in the range of
4000-400 cm~2.

o Data Processing: The instrument software will automatically subtract the background
spectrum from the sample spectrum. Identify and label the significant absorption peaks.

o Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent
(e.g., dichloromethane or ethyl acetate).

e Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
The GC is equipped with a suitable capillary column.

o Data Acquisition: Inject the sample solution into the GC. The compound will be separated on
the column and then introduced into the mass spectrometer. The mass spectrometer will be
set to scan a specific m/z range.

« Data Analysis: Identify the peak corresponding to 2-Ethyl-4-iodoaniline in the
chromatogram. Analyze the corresponding mass spectrum to determine the molecular
weight and fragmentation pattern.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical sample.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of 2-
Ethyl-4-iodoaniline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1349147#spectroscopic-data-for-2-ethyl-4-
iodoaniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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